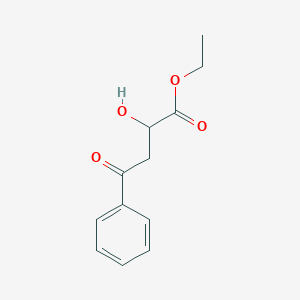

Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate

Description

Contextualization of Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate within Advanced Organic Synthesis.

This compound (CAS No. 91497-49-3) is a prime example of an α-hydroxy-β-keto ester. chiralen.com Its structure incorporates the characteristic α-hydroxy and β-keto functionalities, along with a phenyl group, making it a valuable precursor in multi-step syntheses.

The primary route to this compound involves its precursor, Ethyl 2-oxo-4-phenylbutanoate. The conversion is an asymmetric reduction of the α-keto group to an α-hydroxy group. This transformation is critical as it establishes a chiral center, leading to the formation of either the (R) or (S) enantiomer of this compound. Various methods have been developed to achieve this reduction with high stereoselectivity. Bioreduction methods are particularly prominent, utilizing microorganisms like Saccharomyces cerevisiae or isolated enzymes such as ketoreductases (KREDs). researchgate.netchemicalbook.comsigmaaldrich.com These biocatalytic approaches are valued for their ability to produce the desired enantiomer in high purity. researchgate.netchemicalbook.com

Below are the key physicochemical properties of the precursor, Ethyl 2-oxo-4-phenylbutanoate, which is the direct starting material for the synthesis of the title compound.

Strategic Role as a Chiral Synthon for Diverse Molecular Architectures and Intermediates.

In organic synthesis, a "chiral synthon" is a building block that already contains a specific stereocenter. Using a chiral synthon allows chemists to construct complex, stereochemically defined target molecules without the need for difficult separation of stereoisomers later in the synthesis. α-Hydroxy-β-keto esters are often employed as versatile chiral synthons. acs.org

This compound, particularly its (R)-enantiomer, serves as a crucial chiral precursor in the pharmaceutical industry. chemicalbook.comnih.gov Its most notable application is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension. chemicalbook.comnih.gov The biological activity of these drugs is highly dependent on their stereochemistry, making the enantiopurity of the starting materials paramount.

The synthesis of the key intermediate, ethyl (R)-2-hydroxy-4-phenylbutanoate, is achieved through the enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate. chemicalbook.comoup.com Microbial reduction has been extensively studied for this purpose. For example, yeasts such as Rhodotorula minuta and Candida holmii have been shown to effectively reduce the precursor to the desired (R)-enantiomer with high enantiomeric excess (e.e.). nih.govoup.comcapes.gov.br In one study, using an interface bioreactor with C. holmii, (R)-EHPB was produced with an enantiomeric excess of 90%. capes.gov.br Another study reported achieving up to 95% e.e. with Rhodotorula minuta. oup.com

The table below summarizes findings from research on the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to produce the valuable chiral intermediate, ethyl (R)-2-hydroxy-4-phenylbutanoate.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-4-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWAMPODKFTBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for Ethyl 2 Hydroxy 4 Oxo 4 Phenylbutanoate

Chemo-enzymatic and Biocatalytic Approaches

Chemo-enzymatic and biocatalytic methods offer powerful strategies for the synthesis of chiral compounds, prized for their high selectivity, mild reaction conditions, and environmental compatibility. researchgate.netnih.gov These approaches leverage the inherent stereoselectivity of enzymes, either within whole microbial cells or as isolated proteins, to catalyze specific transformations that are often challenging to achieve through traditional chemical synthesis.

Asymmetric Reduction of α,γ-Dioxoester Precursors (e.g., Ethyl 2,4-dioxo-4-phenylbutanoate)

A primary route to optically active Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate involves the asymmetric reduction of its prochiral precursor, Ethyl 2,4-dioxo-4-phenylbutanoate. chemimpex.com This method focuses on the selective reduction of the α-keto group to a hydroxyl group, establishing the desired stereocenter.

Microbial Whole-Cell Catalysis for Enantioselective Transformation

Whole-cell biocatalysis utilizes the enzymatic machinery of microorganisms to perform desired chemical transformations. Various yeast and bacteria have been identified as effective catalysts for the enantioselective reduction of Ethyl 2,4-dioxo-4-phenylbutanoate. For instance, Pichia pastoris has been shown to reduce the α-keto group with high chemo- and enantioselectivity. chemimpex.com Similarly, strains of Rhodotorula minuta and Candida holmii have been selected for their ability to produce (R)-Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate with high enantiomeric excess (e.e.). nih.govnih.gov Research has also demonstrated the utility of Candida krusei SW2026, which produced the (R)-enantiomer with 99.7% e.e. researchgate.net The use of a water/organic solvent two-phase system can help overcome substrate and product inhibition, improving both catalytic activity and enantioselectivity. researchgate.net

Table 1: Performance of Various Microorganisms in the Asymmetric Reduction of Ethyl 2,4-dioxo-4-phenylbutanoate

| Microorganism | Product Enantiomer | Enantiomeric Excess (e.e.) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Pichia pastoris CBS 704 | (R) | 81% | ~100% | chemimpex.comresearchgate.net |

| Rhodotorula minuta IFO 0920 | (R) | 95% | N/A | nih.govnih.gov |

| Candida holmii KPY 12402 | (R) | 94% | 58% | nih.govnih.gov |

| Candida krusei SW2026 | (R) | 99.7% | 95.1% | researchgate.net |

| Saccharomyces cerevisiae | (S) | >92% | >90% | researchgate.net |

| Kluyveromyces marxianus | (R) | 32% | >90% | researchgate.net |

Isolated Enzyme Systems: Carbonyl Reductases and Alcohol Dehydrogenases for Targeted Stereocontrol

While whole-cell systems are convenient, using isolated enzymes such as carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs) offers advantages like higher specific activity and the elimination of side reactions from competing cellular enzymes. rsc.org These enzymes catalyze the reversible reduction of carbonyl groups to alcohols and are widely employed for their broad substrate acceptance and high enantioselectivity. nih.gov

A carbonyl reductase from Candida glabrata (CgKR2) has been identified for its ability to reduce Ethyl 2-oxo-4-phenylbutyrate to (R)-Ethyl 2-hydroxy-4-phenylbutyrate. acs.org Similarly, a stereospecific carbonyl reductase (KmCR) has been optimized for the asymmetric synthesis of the (R)-HPBE intermediate. researchgate.net Recombinant alcohol dehydrogenases have also been successfully used to catalyze the reduction of Ethyl 2,4-dioxo-4-phenylbutyrate, achieving an e.e. value above 99%. acs.org Engineering ADHs, for instance from Lactobacillus kefiri, can enhance activity and stereoselectivity toward sterically demanding ketones by modifying the enzyme's binding pocket. chemtube3d.com

Co-factor Regeneration Systems in Biocatalytic Processes

A critical aspect of using isolated dehydrogenases is the requirement for stoichiometric amounts of expensive nicotinamide (B372718) cofactors (NADH or NADPH). researchgate.net To make these processes economically viable, in-situ cofactor regeneration systems are essential. rsc.org These systems continuously recycle the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form.

Two primary strategies are employed:

Coupled-Enzyme Approach: This is the most common method, where a second enzyme-substrate system is used to regenerate the cofactor. A highly popular system couples the primary reductase with glucose dehydrogenase (GDH). researchgate.netdntb.gov.ua GDH oxidizes inexpensive glucose to glucono-δ-lactone, which hydrolyzes spontaneously, while reducing NADP⁺ to NADPH. thieme-connect.de This approach is thermodynamically favorable and drives the primary reaction to completion. nih.gov Formate (B1220265) dehydrogenase (FDH) is another enzyme used for NADH regeneration, converting formate to carbon dioxide.

Coupled-Substrate Approach: This simpler method uses a single dehydrogenase that oxidizes a sacrificial cosubstrate to regenerate the cofactor. Isopropanol (B130326) is a common cosubstrate, which is oxidized to acetone. nih.govrsc.org However, this method is equilibrium-limited and often requires a large excess of the cosubstrate to achieve high conversion. nih.govrsc.org

A highly efficient bi-enzyme coupled system was developed by fusing a carbonyl reductase (CpCR) with a glucose dehydrogenase (GDH) in a recombinant E. coli strain, which enabled the efficient conversion of high concentrations of the substrate with excellent enantiomeric excess (99.9% e.e.). researchgate.net

Asymmetric Hydrogenation of Unsaturated Keto-Esters yielding this compound

An alternative synthetic route involves the asymmetric hydrogenation of an unsaturated precursor, such as an ethyl 4-phenyl-4-oxo-2-butenoate. This strategy aims to stereoselectively reduce the carbon-carbon double bond and the ketone, potentially in a single step, to form the desired chiral hydroxy ester. This method is a powerful tool in asymmetric synthesis, offering high atom economy. rsc.org The synthesis of the target compound via asymmetric hydrogenation of precursors like 2-oxo-4-arylbut-3-enoates has been recognized as a viable approach. chemimpex.com

Homogeneous Catalysis with Chiral Ligands

Homogeneous catalysis, utilizing soluble transition-metal complexes with chiral ligands, is a cornerstone of asymmetric hydrogenation. Ruthenium, rhodium, and iridium complexes are commonly employed for the hydrogenation of various unsaturated substrates, including ketones and esters. chemimpex.com

For the asymmetric hydrogenation of keto esters, ruthenium complexes featuring chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are archetypal catalysts. These catalysts, often in combination with diamine ligands, can achieve high activity and enantioselectivity. The mechanism often involves a metal-ligand cooperative effect where both the metal center and the ligand participate in the catalytic cycle. thieme-connect.de While specific application to an unsaturated precursor of this compound is not extensively detailed, the successful asymmetric hydrogenation of analogous α,β-unsaturated ketones and β-keto esters using chiral Ru, Ir, and Ni complexes strongly supports the feasibility of this approach. chemimpex.comrsc.org

Heterogeneous Catalysis Modified with Chiral Inducers (e.g., Pt-cinchona systems)

The enantioselective synthesis of this compound can be effectively achieved through the hydrogenation of its precursor, Ethyl 2,4-dioxo-4-phenylbutyrate, using heterogeneous catalysts modified with chiral inducers. The most prominent among these are platinum-based catalysts modified with cinchona alkaloids.

A technical synthesis route has been developed starting from acetophenone (B1666503) and diethyl oxalate (B1200264) to produce the precursor, Ethyl 2,4-dioxo-4-phenylbutyrate. lookchem.com The crucial step in this synthesis is the chemo- and enantioselective hydrogenation of this dioxoester. lookchem.com This transformation is catalyzed by a heterogeneous platinum catalyst modified with a cinchona alkaloid, such as dihydrocinchonidine, which selectively reduces the keto group at the 2-position to a hydroxyl group. lookchem.com This method is capable of producing Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutanoate with an enantiomeric excess (ee) of up to 86%. lookchem.com Further purification through crystallization and subsequent hydrogenolysis of the 4-keto group can yield intermediates for ACE inhibitors with over 99% ee. lookchem.com

The effectiveness of this catalytic system is influenced by several factors. Studies have been conducted to investigate the effects of substrate concentration, the amount of the chiral modifier (e.g., 10,11-dihydrocinchonidine), hydrogen pressure, and temperature on the initial hydrogenation rate and the resulting enantiomeric excess. researchgate.net These enantioselective hydrogenation reactions are typically performed using catalysts like Platinum on alumina (B75360) (Pt/Al₂O₃) in conjunction with a cinchona modifier. researchgate.netsigmaaldrich.com

| Catalyst System | Precursor | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pt catalyst modified with dihydrocinchonidine | Ethyl 2,4-dioxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate | Achieved an enantiomeric excess (ee) up to 86%. | lookchem.com |

| Pt/Al₂O₃ modified by 10,11-dihydrocinchonidine | Ethyl 2,4-dioxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | Reaction parameters (substrate concentration, modifier amount, H₂ pressure, temperature) were optimized. | researchgate.net |

Kinetic Resolution Approaches for Enantiomeric Enrichment of this compound

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, often an enzyme. For the enantiomeric enrichment of this compound, enzymatic hydrolysis has been shown to be an effective approach.

In one study, the kinetic resolution of racemic this compound was investigated using the enzyme Lecitase™ Ultra. mdpi.com The research highlighted a significant enhancement in enantioselectivity upon immobilization of the enzyme. While the free enzyme exhibited a modest enantiomeric ratio (E = 4), the selectivity increased substantially when the enzyme was immobilized in gelatin, reaching an E value of 19.5. mdpi.com This improved selectivity allowed for the attainment of optically pure unreacted ester at a conversion rate of 60–65%. mdpi.com

Kinetic resolution can also be applied to related compounds, such as the resolution of racemic 4-hydroxy[2.2]paracyclophane via acylation catalyzed by a chiral isothiourea, demonstrating the versatility of this strategy for obtaining enantioenriched chiral molecules. nih.gov

| Enzyme | Method | Enantiomeric Ratio (E) | Result | Reference |

|---|---|---|---|---|

| Lecitase™ Ultra (Free) | Hydrolysis | 4 | Low enantioselectivity. | mdpi.com |

| Lecitase™ Ultra (Immobilized in gelatin) | Hydrolysis | 19.5 | Optically pure unreacted ester obtained at 60-65% conversion. | mdpi.com |

Multi-step Chemical Synthesis Routes

Multi-step synthesis provides a reliable pathway to this compound, typically involving the initial formation of a key precursor followed by strategic chemical modifications.

Condensation Reactions for Formation of α,γ-Dioxoester Precursors (e.g., reaction of diethyl oxalate and acetophenones)

The synthesis of the crucial α,γ-dioxoester precursor, Ethyl 2,4-dioxo-4-phenylbutanoate, is commonly achieved via a Claisen condensation reaction. libretexts.orgvaia.com This reaction involves the base-mediated condensation between an ester and another carbonyl compound. In this specific case, diethyl oxalate reacts with an acetophenone derivative in the presence of a strong base, such as sodium ethoxide (NaOEt). ut.ac.ir

The mechanism involves the deprotonation of the α-carbon of the acetophenone by the ethoxide base, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester product, which in this case is the α,γ-dioxoester. libretexts.orgyoutube.com The use of a full equivalent of base is necessary to drive the reaction to completion by deprotonating the product. libretexts.org

| Acetophenone Derivative | Product (Ethyl 2,4-dioxo-4-arylbutanoate) | Melting Point (°C) |

|---|---|---|

| Acetophenone | Ethyl-4-hydroxy-2-oxo-4-phenylbut-3-enoate (enol form) | 35-37 |

| 2-Chloroacetophenone | Ethyl-4-(2-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate (enol form) | 51-53 |

| 4-Fluoroacetophenone | Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate (enol form) | 46-48 |

| 4-Methoxyacetophenone | Ethyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate (enol form) | 29-31 |

| 4-Methylacetophenone (p-tolyl) | Ethyl-4-hydroxy-2-oxo-4-(p-tolyl)but-3-enoate (enol form) | 37-39 |

Subsequent Functional Group Transformations for this compound

Following the formation of the α,γ-dioxoester precursor, Ethyl 2,4-dioxo-4-phenylbutanoate, the next step is a selective functional group transformation to yield the final product. This involves the enantio- and regioselective reduction of the C2-keto group to a hydroxyl group, while leaving the C4-keto group intact.

A highly effective method for this transformation is the use of baker's yeast (Saccharomyces cerevisiae). researchgate.net The bioreduction of Ethyl 2,4-dioxo-4-phenylbutyrate using baker's yeast in a diisopropyl ether/water two-phase system yields (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate. researchgate.net This biocatalytic reduction demonstrates remarkable selectivity, providing the desired product in high yield and with excellent enantiomeric purity. researchgate.net

Detailed Research Findings:

Reactant: Ethyl 2,4-dioxo-4-phenylbutyrate

Catalyst: Baker's yeast (Saccharomyces cerevisiae)

Reaction System: Diisopropyl ether/water two-phase system

Product: (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate

Isolated Yield: 80% researchgate.net

Enantiomeric Excess (ee): 98% researchgate.net

This specific reduction highlights the power of biocatalysis in performing selective transformations that can be challenging to achieve with conventional chemical reagents. The resulting Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate can then be further processed, for instance, by hydrogenating the remaining keto group to obtain Ethyl (R)-2-hydroxy-4-phenylbutyrate, a valuable intermediate for pharmaceuticals. researchgate.net

Catalytic Systems and Mechanistic Insights in the Formation and Transformation of Ethyl 2 Hydroxy 4 Oxo 4 Phenylbutanoate

Enzymatic Catalysis: Substrate Specificity, Enantioselectivity, and Mechanistic Pathways

Biocatalysis using enzymes such as carbonyl reductases and alcohol dehydrogenases offers a green and highly selective route to optically pure chiral alcohols. tudelft.nl These enzymes operate under mild conditions and exhibit remarkable stereoselectivity, making them attractive for industrial synthesis. nih.govnih.gov

The asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-ethyl 2-hydroxy-4-oxo-4-phenylbutanoate ((R)-HPBE), an important precursor for angiotensin-converting enzyme (ACE) inhibitors, is effectively catalyzed by carbonyl reductases (CRs). nih.govresearchgate.net A notable example is the carbonyl reductase from Candida parapsilosis (CpCR), which demonstrates high stereoselectivity for this transformation. nih.gov Many of these enzymes belong to the short-chain dehydrogenases/reductases (SDR) family and often exhibit a preference for the coenzyme NADPH. nih.govresearchgate.net

Alcohol dehydrogenases (ADHs) are also widely employed for the synthesis of chiral alcohols from prochiral ketones. nih.gov Specifically, ADHs that follow an anti-Prelog stereopreference are crucial for producing the desired enantiomer in many synthetic pathways. nih.govnih.gov For instance, an ADH from Stenotrophomonas maltophilia (SmADH31) and a carbonyl reductase from Candida magnoliae have been characterized for their ability to produce (S)-chiral alcohols from corresponding ketoesters, demonstrating the utility of anti-Prelog enzymes. nih.govsci-hub.ru These enzymes often require a coenzyme, such as NAD(H) or NADP(H), for the transfer of hydrides during the reduction process. nih.gov To make the process economically viable, a coenzyme regeneration system is almost always necessary. This is commonly achieved by using a second enzyme, like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which oxidizes a sacrificial substrate (e.g., glucose) to regenerate the reduced cofactor (NADPH or NADH). nih.govnih.gov

The table below summarizes the characteristics of representative enzymes used in the synthesis of chiral hydroxy esters.

Table 1: Examples of Carbonyl Reductases and Alcohol Dehydrogenases in Chiral Alcohol Synthesis| Enzyme | Source Organism | Substrate Example | Product Enantiomer | Coenzyme | Key Characteristics |

|---|---|---|---|---|---|

| CpCR | Candida parapsilosis | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-HPBE | NADPH | High stereoselectivity for ACE inhibitor intermediate. nih.gov |

| AcCR | Acetobacter sp. | 4'-Chloroacetophenone | (S)-1-(4-chlorophenyl)ethanol | NADH (preferred) | Broad substrate spectrum, anti-Prelog selectivity. nih.gov |

| SmADH31 | Stenotrophomonas maltophilia | Ethyl 4-chloroacetoacetate | (S)-CHBE | NADPH | High tolerance to substrate and product concentrations. sci-hub.ru |

| CR | Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | (S)-CHBE | NADP+ | Produces anti-Prelog product with excellent enantioselectivity. nih.gov |

To improve the efficiency, stability, and stereoselectivity of natural enzymes for industrial applications, various protein engineering techniques are employed. rsc.org These strategies range from rational design based on structural information to directed evolution, which mimics natural selection in the laboratory. nih.gov

Directed evolution, often involving rounds of error-prone PCR and site-saturation mutagenesis, has proven effective in enhancing enzyme properties. For example, saturation mutagenesis on the catalytic tetrad residues of a carbonyl reductase from Kluyveromyces marxianus (KmCR) yielded a variant (A100S) with increased catalytic efficiency and strict (S)-stereoselectivity, a significant improvement from the wild-type's moderate selectivity. nih.gov Similarly, structure-guided engineering of a carbonyl reductase from Streptomyces coelicolor (ScCR) through site-directed mutagenesis resulted in variants with a 6-fold higher catalytic efficiency and improved stability. rsc.org In another instance, combinatorial and saturation mutagenesis guided by previous research identified key residues for stereoselectivity in KmCR, leading to a mutant with strict (S)-enantioselectivity (>99.7% e.e.) for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. aminer.cn

These engineered enzymes not only show improved performance but can also be adapted for large-scale production through high-density fermentation and optimized reaction conditions, such as substrate feeding strategies, to overcome issues like substrate inhibition. nih.gov

Table 2: Protein Engineering Examples for Improved Carbonyl Reductases

| Original Enzyme | Engineering Strategy | Resulting Mutant/System | Improved Property | Target Reaction/Substrate |

|---|---|---|---|---|

| CpCR from Candida parapsilosis | Fusion protein expression | GDH-L-CpCR | Enhanced catalytic activity | (R)-HPBE synthesis. nih.gov |

| KmCR from Kluyveromyces marxianus | Saturation mutagenesis | KmCR_A100S | Increased catalytic efficiency and stereoselectivity (>99.5% de) | Generic ketone reduction. nih.gov |

| ScCR from Streptomyces coelicolor | Site-directed mutagenesis | M3 (S167F/P168S) | 6-fold higher catalytic efficiency and stability | Reduction of 3-acetamido-5-acetylfuran. rsc.org |

| KmCR from Kluyveromyces marxianus | Saturation and combinatorial mutation | KmCR-W-2 (A129W/V239N) | Strict enantioselectivity (>99.7% e.e.) | (S)-CFPL synthesis. aminer.cn |

Understanding how a substrate binds within an enzyme's active site is fundamental to explaining and predicting its stereochemical outcome. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, combined with site-directed mutagenesis, are powerful tools for these investigations. rsc.orgnih.gov

The stereoselectivity of a carbonyl reductase is determined by the precise orientation of the substrate's carbonyl group relative to the hydride-donating NADPH or NADH cofactor. This orientation is controlled by interactions between the substrate and amino acid residues lining the active site pocket. Studies have shown that even single amino acid substitutions can dramatically alter or even reverse the enantiopreference of an enzyme. nih.gov

For example, substrate-enzyme docking studies on a carbonyl reductase from Sporobolomyces salmonicolor identified a critical residue at position 245 in the catalytic site. Mutating this residue reversed the enzyme's enantiopreference for the reduction of certain acetophenones, demonstrating that this position plays a key role in orienting the substrate for either Re- or Si-face hydride attack. nih.gov Similarly, MD simulations and docking studies on an engineered Streptomyces coelicolor carbonyl reductase provided insights into how mutations reshaped the substrate entrance tunnel and active site, leading to improved catalytic activity. rsc.org The differences in substrate specificity between two highly similar human carbonyl reductases (CBR1 and CBR3) were traced to a few key residues within a substrate binding loop that alter the shape and properties of the active site. doaj.org These findings underscore that subtle changes in enzyme-substrate interactions are the primary determinants of the catalytic efficiency and stereochemical outcome of the reduction.

Chiral Metal Complex Catalysis: Ligand Design and Reaction Mechanism

Homogeneous asymmetric catalysis using chiral transition metal complexes is a cornerstone of modern organic synthesis, providing a powerful method for producing enantiomerically pure compounds. acs.org For the synthesis of Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate, the asymmetric hydrogenation of the corresponding β-keto ester is a highly efficient route, often employing ruthenium catalysts bearing chiral phosphine (B1218219) ligands. researchgate.netoriprobe.com

The asymmetric hydrogenation of β-keto esters, such as ethyl 2-oxo-4-phenylbutyrate, is most famously achieved using catalysts developed by Noyori and his coworkers. wikipedia.orgrsc.org These systems typically involve a ruthenium(II) center complexed with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). researchgate.netrsc.org The reaction can be performed using molecular hydrogen (H₂), often under pressure, or via transfer hydrogenation, where a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture is used. nih.govmdpi.com

The widely accepted mechanism for these hydrogenations is an "outer sphere" mechanism, which does not involve direct coordination of the keto group to the metal center during the hydride transfer step. wikipedia.org The catalytic cycle for a Noyori-type catalyst in asymmetric transfer hydrogenation can be summarized as follows:

Catalyst Activation: The precatalyst, often a Ru(II)-chloride complex, is activated by a base. This leads to the formation of a 16-electron unsaturated ruthenium amide complex. mdpi.comacs.org

Hydride Formation: The active species reacts with the hydrogen source (e.g., isopropanol) to form an 18-electron ruthenium hydride complex. mdpi.comacs.org

Hydrogen Transfer: The crucial step involves the concerted transfer of two hydrogen atoms—one from the metal (hydride, H⁻) and one from the amine ligand (proton, H⁺)—to the carbonyl carbon and oxygen of the substrate, respectively. This occurs via a six-membered pericyclic transition state. wikipedia.org

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron ruthenium amide complex is regenerated, ready to start a new cycle. acs.org

Recent studies using DFT and experimental methods have refined this model, highlighting the critical role of hydrogen bonding between the N-H group of the chiral ligand and the carbonyl oxygen of the substrate in the transition state, which helps to lock the substrate into a specific conformation, ensuring high enantioselectivity. acs.org

The source of stereochemical control in metal-catalyzed asymmetric hydrogenation lies in the chiral environment created by the ligand coordinated to the metal center. numberanalytics.com The ligand's structure dictates the three-dimensional space around the metal, forcing the substrate to approach from a specific direction, thereby leading to the preferential formation of one enantiomer.

The concept of "metal-ligand cooperation" further explains the high efficiency of these catalysts, where the ligand is not merely a static scaffold but an active participant in the bond-breaking and bond-forming steps of the catalytic cycle. rsc.orgnumberanalytics.com In Noyori-type catalysts, the amine ligand directly participates in the hydrogen transfer step. rsc.org The electronic properties of the ligand also play a crucial role; they can modulate the electron density at the metal center, thereby influencing its reactivity and stability. numberanalytics.comcatalysis.blog The design of the ligand—from its steric bulk to its electronic nature—is therefore the most critical factor in achieving high reactivity and stereoselectivity in the synthesis of chiral molecules like this compound. numberanalytics.comrsc.org

Emerging Catalysts and their Potential for this compound Synthesis and Transformation (e.g., Tetranuclear Zinc Clusters)

The landscape of catalytic organic synthesis is continually evolving, with a strong emphasis on developing highly efficient, selective, and environmentally benign catalytic systems. In the context of the synthesis and transformation of complex molecules like this compound, several classes of emerging catalysts are showing significant promise. Among these, multinuclear metal clusters, and specifically tetranuclear zinc clusters, have garnered considerable attention due to their unique structural and catalytic properties.

Tetranuclear Zinc Clusters: Structure and Catalytic Prowess

Tetranuclear zinc clusters are a class of coordination complexes characterized by a core of four zinc atoms, often bridged by oxo and carboxylate ligands. A well-studied example is the μ-oxo-tetranuclear zinc cluster, which has demonstrated high efficiency in a range of organic transformations. nih.govnih.gov These clusters are noted for their stability and their ability to act as potent Lewis acids, activating substrates for nucleophilic attack. The cooperative action of the multiple zinc centers within the cluster is believed to be key to their high catalytic activity. nih.gov

Potential for this compound Synthesis

The synthesis of this compound can be envisaged through an aldol-type condensation reaction between a phenyl-containing carbonyl compound and a pyruvate (B1213749) derivative or a related C2-synthon. While direct literature on the use of tetranuclear zinc clusters for this specific synthesis is not abundant, their proven efficacy in related C-C bond-forming reactions, particularly aldol (B89426) additions, suggests a strong potential.

Mechanistically, the tetranuclear zinc cluster could facilitate the formation of this compound by acting as a Lewis acid to activate the carbonyl group of an electrophile, such as a phenylglyoxal (B86788) derivative, thereby rendering it more susceptible to nucleophilic attack by the enolate of ethyl pyruvate. The multinuclear nature of the zinc cluster could play a crucial role in the pre-organization of the substrates, leading to enhanced reactivity and potentially high stereoselectivity.

Research on dinuclear zinc-ProPhenol catalysts in asymmetric aldol reactions of α-hydroxyacetate equivalents with various aldehydes has demonstrated the capability of multinuclear zinc systems to yield syn 1,2-diol products with high yields and enantioselectivities. nih.gov This provides a strong precedent for the potential application of tetranuclear zinc clusters in similar transformations.

| Entry | Aldehyde | Catalyst System | Yield (%) | diastereomeric ratio (syn:anti) | enantiomeric excess (ee, % syn) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Dinuclear Zn-Prophenol | 85 | >20:1 | 95 |

| 2 | p-Tolualdehyde | Dinuclear Zn-Prophenol | 88 | >20:1 | 96 |

| 3 | p-Methoxybenzaldehyde | Dinuclear Zn-Prophenol | 90 | >20:1 | 97 |

| 4 | p-Nitrobenzaldehyde | Dinuclear Zn-Prophenol | 75 | >20:1 | 92 |

| 5 | Cinnamaldehyde | Dinuclear Zn-Prophenol | 82 | 15:1 | 94 |

Table 1: Performance of a Dinuclear Zinc-Prophenol Catalyst in the Asymmetric Aldol Reaction of N-acetyl pyrrole-activated α-hydroxyacetate with various aldehydes. Data from a related study to illustrate the potential of multinuclear zinc catalysts. nih.gov

Potential for this compound Transformation

The structure of this compound presents several sites for chemical transformation. A particularly relevant transformation is the stereoselective reduction of the 4-oxo group to a hydroxyl group, which would lead to a 1,3-diol derivative, a common structural motif in many biologically active molecules.

While tetranuclear zinc clusters are more commonly associated with acylation and transesterification reactions, other emerging catalytic systems are highly effective for the asymmetric reduction of β-keto esters. These include biocatalysts, such as dehydrogenases from various microorganisms, and organocatalysts.

For instance, (S)-1-phenylethanol dehydrogenase (PEDH) has been shown to catalyze the asymmetric reduction of a range of β-keto esters to their corresponding enantiopure secondary alcohols with excellent enantiomeric excesses. youtube.com This highlights the potential of biocatalytic approaches for the stereoselective transformation of this compound.

| Entry | Substrate (β-Keto Ester) | Catalyst | Yield (%) | enantiomeric excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| 1 | Ethyl benzoylacetate | (S)-PEDH | >99 | >99 | (S) |

| 2 | Ethyl 4-chloro-benzoylacetate | (S)-PEDH | >99 | >99 | (S) |

| 3 | Ethyl 4-methyl-benzoylacetate | (S)-PEDH | >99 | >99 | (S) |

| 4 | Ethyl 3-oxo-3-phenylpropanoate | Baker's Yeast | 95 | 98 | (S) |

| 5 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Oxazaborolidine-BH3 | 92 | 96 | (R) |

Table 2: Performance of Emerging Catalysts in the Asymmetric Reduction of Various β-Keto Esters. Data from studies on related substrates to illustrate the potential for transformation. youtube.comnih.gov

Process Optimization and Engineering for Scalable Production

Optimization of Reaction Parameters for Enhanced Yield and Enantiomeric Purity of Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate

Temperature and pH are fundamental parameters that govern the activity and stability of enzymes and whole-cell biocatalysts. For the synthesis of (R)-HPBE, studies have identified specific optimal ranges that enhance catalytic efficiency.

Research using the stereospecific carbonyl reductase (KmCR) from Kluyveromyces marxianus determined the optimal reaction temperature to be 25 °C. tpcj.orgtpcj.orgresearchgate.net Under these conditions, a 62% yield of (R)-HPBE with an exceptional optical purity of ≥99.9% was achieved in just 20 minutes. tpcj.orgtpcj.org In a different study employing the yeast Candida krusei SW2026 as the biocatalyst, the optimal conditions were found to be a temperature of 30 °C and a pH of 6.6. researchgate.net These conditions, in the presence of glucose as a co-substrate, resulted in a 95.1% yield and a 99.7% enantiomeric excess. researchgate.net Similarly, studies using Rhodotorula minuta in an interface bioreactor also utilized an incubation temperature of 30°C. tandfonline.com The pH can significantly affect the structure and properties of catalysts; for instance, in FeMo catalysts, a lower pH can lead to particle aggregation and reduced selectivity. rsc.org

Table 1: Optimal Temperature and pH for (R)-HPBE Production

| Biocatalyst | Optimal Temperature (°C) | Optimal pH | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| Carbonyl Reductase (KmCR) | 25 | Not Specified | 62 | ≥99.9 | tpcj.orgtpcj.org |

| Candida krusei SW2026 | 30 | 6.6 | 95.1 | 99.7 | researchgate.net |

The choice of solvent system is critical for overcoming challenges such as substrate toxicity and product inhibition, thereby improving process performance. While aqueous systems are common, the introduction of an organic phase to create a biphasic system has shown significant advantages.

In one study, an aqueous/octanol biphasic system was employed for the bioreduction of EOPB at a high concentration (330 g/L). nih.gov This strategy resulted in the production of (R)-HPBE with a 99.5% e.e. and a remarkable catalyst yield. nih.gov Another effective approach involved a water/dibutyl phthalate (B1215562) biphasic system, which enhanced the enantiomeric excess to 97.4% and the yield to 82.0% at an EOPB concentration of 20 g/L. researchgate.net This was a substantial improvement over the 87.5% e.e. and 45.8% yield observed in a purely aqueous medium. researchgate.net Other solvent systems explored include a diisopropyl ether/water two-phase system for the reduction of ethyl 2,4-dioxo-4-phenylbutyrate using baker's yeast, which yielded the precursor with 98% e.e. researchgate.net Furthermore, the use of isopropanol (B130326) as a co-solvent with a stereospecific carbonyl reductase (KmCR) was found to be optimal at a 10% ratio. tpcj.orgtpcj.orgresearchgate.net The potential of ionic liquids to influence the asymmetric reduction of EOPB has also been noted. chemicalbook.comsigmaaldrich.com

Table 2: Comparison of Different Solvent Systems

| Solvent System | Biocatalyst | Substrate Concentration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| Aqueous/Octanol Biphasic | Recombinant E. coli | 330 g/L | Not specified | 99.5 | nih.gov |

| Water/Dibutyl Phthalate Biphasic | Candida krusei SW2026 | 20 g/L | 82.0 | 97.4 | researchgate.net |

| Aqueous Monophasic | Candida krusei SW2026 | 20 g/L | 45.8 | 87.5 | researchgate.net |

| Isopropanol (10%) Co-solvent | Carbonyl Reductase (KmCR) | 10.3 g/L | 62.0 | ≥99.9 | tpcj.orgtpcj.org |

High concentrations of the substrate, EOPB, can inhibit or exert toxic effects on biocatalysts, suppressing the reductive capability of the cells and limiting product titer. researchgate.nettandfonline.com To overcome this limitation, substrate feeding strategies, particularly fed-batch operations, have been successfully implemented.

By adopting a substrate fed-batch strategy, researchers have been able to improve the biocatalytic process significantly. researchgate.netnih.gov This approach allows for the maintenance of a low, non-inhibitory substrate concentration in the reaction medium while progressively increasing the total amount of converted substrate. One study demonstrated that a fed-batch process with Candida krusei SW2026 enhanced the final product concentration. researchgate.net A highly efficient system using an engineered bi-enzyme coupled system implemented a substrate feeding strategy that enabled the conversion of a final EOPB concentration of 920 mM, producing 912 mM of the desired (R)-HPBE. nih.gov This highlights the effectiveness of fed-batch strategies in achieving high product titers suitable for industrial-scale production. nih.gov

Bioreactor Design and Operation for Industrial Scalability

Translating an optimized biocatalytic process from the laboratory to an industrial scale requires sophisticated bioreactor design and operation. The focus is on maximizing productivity, ensuring process stability, and integrating production steps for economic viability.

Interface bioreactors have emerged as a promising technology for the production of Ethyl (R)-2-hydroxy-4-phenylbutanoate. nih.govjst.go.jp This type of bioreactor creates a distinct interface between a hydrophilic carrier (like an agar (B569324) plate or polymer gel), where the microbial cells are immobilized, and a hydrophobic organic solvent that contains the substrate. tandfonline.comjst.go.jp This configuration can alleviate the toxicity of organic compounds on the biocatalyst. jst.go.jp

Table of Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role/Type |

|---|---|---|

| This compound | (R)-HPBE, (R)-EHPB | Product |

| Ethyl 2-oxo-4-phenylbutanoate | EOPB, OPBE | Substrate |

| Isopropanol | - | Co-solvent |

| Octanol | - | Organic Solvent (Biphasic System) |

| Dibutyl phthalate | - | Organic Solvent (Biphasic System) |

| Diisopropyl ether | - | Organic Solvent (Biphasic System) |

| Glucose | - | Co-substrate |

| Methanol | - | Extraction Solvent |

| Carbonyl Reductase | KmCR, CpCR | Enzyme |

| Glucose Dehydrogenase | GDH | Enzyme (Cofactor Regeneration) |

| Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate | NADPH | Cofactor |

Synthetic Utility and Chemical Transformations of Ethyl 2 Hydroxy 4 Oxo 4 Phenylbutanoate

Utilization as a Chiral Intermediate in the Synthesis of Angiotensin-Converting Enzyme Inhibitors

The optically active form, specifically Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE), is a critical chiral precursor for the manufacturing of several Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netresearchgate.net ACE inhibitors are a class of medications used to treat high blood pressure and congestive heart failure. researchgate.netresearchgate.net They function by preventing the enzyme ACE from producing angiotensin II, a potent vasoconstrictor. researchgate.net The (S)-homophenylalanine moiety, a key pharmacophore in many "pril" drugs, can be synthesized from (R)-HPBE. researchgate.netlookchem.com

The primary method for producing the enantiomerically pure (R)-HPBE is through the asymmetric reduction of its parent compound, ethyl 2-oxo-4-phenylbutanoate (OPBE). researchgate.netnih.govchemicalbook.com This transformation is frequently accomplished using biocatalytic methods, employing enzymes such as carbonyl reductase. nih.govtpcj.org These enzymatic reductions are highly selective, often achieving high conversion rates and excellent enantiomeric excess (ee), a measure of chiral purity. nih.govtpcj.org For instance, studies have demonstrated the use of engineered bi-enzyme systems and specific carbonyl reductases (like KmCR) to produce (R)-HPBE with an optical purity of ≥99.9% ee. researchgate.nettpcj.orgnih.gov

This chiral intermediate is a key component in the synthesis of several widely used ACE inhibitors.

Table 1: ACE Inhibitors Synthesized from Ethyl (R)-2-hydroxy-4-phenylbutanoate

| ACE Inhibitor | Therapeutic Use | Reference |

|---|---|---|

| Benazepril | Hypertension | researchgate.netresearchgate.net |

| Enalapril | Hypertension, Heart Failure | researchgate.netnih.govacs.org |

| Lisinopril | Hypertension, Heart Failure | researchgate.netresearchgate.netnih.gov |

| Quinapril | Hypertension | researchgate.net |

Derivatization to Other Biologically Active Compounds

Beyond its primary role in the synthesis of ACE inhibitors, the chemical structure of ethyl 2-hydroxy-4-oxo-4-phenylbutanoate and related compounds allows for their derivatization into other types of biologically active molecules. Research has indicated that ethyl 3-oxo-4-phenylbutyrate (an isomer and potential precursor) can be converted to phenylacetone (B166967) (P2P). nih.gov P2P is a known precursor in the synthesis of amphetamine and methamphetamine. nih.gov The conversion to P2P can occur through de-esterification and decarboxylation when heated under acidic conditions. nih.gov

Further Chemical Transformations and Synthetic Applications (e.g., Reductive Amination of the Keto-Group)

The keto and hydroxyl groups of this compound and its parent compound, ethyl 2-oxo-4-phenylbutanoate, are amenable to various chemical transformations, expanding their synthetic utility.

Reductive Amination: A significant application is the reductive amination of the precursor ethyl 2-oxo-4-phenylbutanoate. This reaction is a key step in an efficient synthesis of the ACE inhibitor enalapril. acs.org The process involves reacting the keto-ester with L-alanyl-L-proline, followed by reduction, to form the final drug molecule. acs.org

Hydrogenation and Reduction: The asymmetric hydrogenation of the keto group in ethyl 2-oxo-4-phenylbutanoate is a widely studied and economically efficient method to produce the chiral alcohol, ethyl (R)-2-hydroxy-4-phenylbutanoate. researchgate.net This reaction is often catalyzed by heterogeneous catalysts, such as platinum modified with cinchona alkaloids, which can induce high enantioselectivity. lookchem.comresearchgate.net

Bioreduction using microorganisms or isolated enzymes is another common strategy. chemicalbook.comsigmaaldrich.com Various yeast strains, such as Rhodotorula minuta and Candida holmii, have been employed to reduce ethyl 2-oxo-4-phenylbutanoate, yielding (R)-HPBE with high enantiomeric excess. nih.govcapes.gov.broup.com Engineered E. coli strains expressing specific carbonyl reductases have also been developed for highly efficient conversions. researchgate.netnih.gov

Table 2: Examples of Chemical Transformations

| Starting Material | Transformation | Reagents/Catalysts | Product | Yield/Purity | Reference |

|---|---|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutanoate (OPBE) | Asymmetric Reduction | Carbonyl reductase (CpCR) & Glucose dehydrogenase (GDH) in E. coli | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) | 98.3% conversion, 99.9% ee | researchgate.netnih.gov |

| Ethyl 2-oxo-4-phenylbutanoate (OPBE) | Asymmetric Reduction | Stereospecific carbonyl reductase (KmCR) | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) | 62% yield, ≥99.9% ee | tpcj.org |

| Ethyl 2-oxo-4-phenylbutanoate (OPBE) | Microbial Reduction | Candida holmii | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) | 58% yield, 90% ee | nih.govoup.com |

| Ethyl 2-oxo-4-phenylbutanoate | Reductive Amination | L-alanyl-L-proline, H₂, Pd/C | Enalapril | Not specified | acs.org |

Advanced Analytical Methodologies for Chiral Purity and Structural Elucidation

Chromatographic Techniques for Enantiomeric Excess Determination (Chiral HPLC, GC)

The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is predominantly achieved through chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating the enantiomers of Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate.

Research has demonstrated successful enantiomeric separation using polysaccharide-based chiral columns. For instance, the enantiomers of this compound have been resolved using a Chiralpak AD-H column. wiley-vch.de Under specific conditions, baseline separation can be achieved, allowing for accurate quantification of each enantiomer. In one reported method, the (S)-enantiomer eluted at 24.9 minutes, while the (R)-enantiomer had a retention time of 28.2 minutes. wiley-vch.de This separation enabled the determination of enantiomeric excess, with one synthesis reporting a 98% ee for the (S)-enantiomer. wiley-vch.de

Another successful separation utilized a Chiralcel AS-H column with a mobile phase of hexane (B92381) and isopropanol (B130326), further highlighting the utility of amylose (B160209) and cellulose-based CSPs for this class of compounds. amazonaws.com While Gas Chromatography (GC) can also be used for chiral separations, often requiring derivatization of the analyte, HPLC remains the more direct and widely cited method for this particular compound.

Table 1: Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Column | Chiralpak AD-H | Chiralcel AS-H |

| Mobile Phase | Hexane / iPrOH (80 / 20) | Hexane / iPrOH (88 / 12) |

| Flow Rate | 0.5 mL/min | 0.8 mL/min |

| Detection | UV, 254 nm | UV, 220 nm |

| Temperature | 10 °C | Not Specified |

| Retention Time (tR) | (S): 24.9 min, (R): 28.2 min wiley-vch.de | Not Specified amazonaws.com |

Spectroscopic Methods for Structural Confirmation and Characterization in Synthesis Research (e.g., NMR, IR, MS)

Spectroscopic techniques are fundamental tools for the structural elucidation and confirmation of this compound following its synthesis. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular skeleton. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include the ethyl ester protons (a quartet around 4.25 ppm and a triplet around 1.26 ppm), the diastereotopic protons of the methylene (B1212753) group adjacent to the carbonyl (a multiplet around 3.41-3.56 ppm), and the methine proton of the stereocenter (a doublet of doublets around 4.65 ppm). lookchem.com The aromatic protons of the phenyl group typically appear as a multiplet between 7.43 and 7.96 ppm. lookchem.com The ¹³C NMR spectrum confirms the presence of all 12 carbon atoms, with characteristic peaks for the ester carbonyl (around 173.9 ppm), the ketone carbonyl (around 197.7 ppm), and the carbon bearing the hydroxyl group (around 67.3 ppm). lookchem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows a broad absorption band corresponding to the O-H stretch of the alcohol group (around 3480 cm⁻¹). lookchem.com Strong, sharp peaks are observed for the C=O stretches of the ester (around 1738 cm⁻¹) and the ketone (around 1682 cm⁻¹). lookchem.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of the molecule with high accuracy. For this compound, the exact mass can be determined by techniques like electrospray ionization (ESI). The observed mass for the sodium adduct [M+Na]⁺ has been reported as 245.0784, which is consistent with the calculated mass for C₁₂H₁₄O₄Na. sonar.ch

Table 2: Spectroscopic Data for this compound

| Technique | Type | Observed Data |

|---|---|---|

| ¹H NMR | (400 MHz, CDCl₃) | δ (ppm): 7.96-7.92 (m, 2H), 7.60-7.54 (m, 1H), 7.49-7.43 (m, 2H), 4.65 (dd, J = 9.4, 5.3 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 3.56‒3.41 (m, 3H), 1.26 (t, J = 7.1 Hz, 3H) lookchem.com |

| ¹³C NMR | (101 MHz, CDCl₃) | δ (ppm): 197.66, 173.92, 136.54, 133.74, 128.82, 128.29, 67.32, 61.97, 42.30, 14.24 lookchem.com |

| IR | (KBr, ν, cm⁻¹) | 3480 (O-H), 2982 (C-H), 1738 (C=O, ester), 1682 (C=O, ketone), 1205 (C-O) lookchem.com |

| HRMS | (ESI+) | m/z: [M+Na]⁺ Calculated for C₁₂H₁₄O₄Na: 245.0784; Found: 245.0784 sonar.ch |

Chiroptical Techniques for Absolute Configuration Assignment

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are the definitive methods for assigning the absolute configuration (R or S) of enantiomers.

Polarimetry: This technique measures the optical rotation of a chiral compound, which is its ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For example, (S)-Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate has been reported to be dextrorotatory, exhibiting a specific rotation of [α]²⁵D = +6.5 (c 1.9, in CHCl₃). wiley-vch.de This positive value indicates that it rotates plane-polarized light to the right (clockwise). The corresponding (R)-enantiomer would be expected to have a specific rotation of the same magnitude but opposite sign (levorotatory). By comparing the measured optical rotation of a synthesized sample to the literature value for a known standard, the absolute configuration can be confidently assigned. wiley-vch.de

While circular dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the difference in absorption of left and right circularly polarized light, specific CD data for this compound is not widely reported in primary literature. However, the combination of chiral HPLC for enantiomeric separation and polarimetry for optical rotation measurement provides a robust and reliable means of fully characterizing the stereochemical identity of this compound. wiley-vch.de

Future Research Directions and Emerging Avenues in Ethyl 2 Hydroxy 4 Oxo 4 Phenylbutanoate Chemistry

Development of Next-Generation Catalytic Systems with Enhanced Efficiency and Sustainability

The synthesis of chiral molecules such as Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate is critically dependent on the catalytic system employed. The primary route to this compound involves the stereoselective reduction of its precursor, Ethyl 2-oxo-4-phenylbutanoate. nih.govnbinno.comsigmaaldrich.com Future research is intensely focused on moving beyond traditional methods towards catalytic systems that offer higher efficiency, greater selectivity, and improved environmental credentials.

Biocatalysis: Enzymes and whole-cell systems are at the forefront of green chemistry for producing enantiomerically pure compounds. nih.gov For the synthesis of (R)-ethyl 2-hydroxy-4-phenylbutanoate, microbial reduction of the corresponding keto-ester is a well-established method. nih.govtandfonline.comcapes.gov.br

Whole-Cell Bioreactors: Yeasts such as Rhodotorula minuta and Candida holmii have been identified as effective biocatalysts, achieving high enantiomeric excess (94-95%). nih.govcapes.gov.br The use of interface bioreactors, which create a large contact area between the aqueous yeast phase and the organic substrate phase, enhances reaction efficiency. nih.govtandfonline.com

Isolated Enzymes: The use of isolated and often immobilized enzymes, such as carbonyl reductases (ketoreductases), offers advantages in terms of purity and simplified downstream processing. almacgroup.comresearchgate.net Research into discovering new reductases from various microorganisms and improving their performance through protein engineering is a key area of development. almacgroup.comresearchgate.net For instance, a carbonyl reductase from Kluyveromyces marxianus (KmCR) has been optimized to produce (R)-ethyl 2-hydroxy-4-phenylbutanoate with ≥99.9% optical purity in just 20 minutes under optimized conditions. researchgate.net

Advanced Chemical Catalysis: While biocatalysis is powerful, advanced chemical catalysts continue to be developed for their versatility and robustness.

Heterogeneous Catalysts: The development of solid-supported catalysts is a major goal for sustainable chemistry, as they are easily separated from the reaction mixture and can be recycled. Enantioselective hydrogenation of the precursor Ethyl 2-oxo-4-phenylbutyrate has been achieved using heterogeneous Pt/Al2O3-cinchona catalysts. sigmaaldrich.comchemicalbook.com Another example is the use of silica-supported boric acid for the trans-esterification of β-keto esters, a reaction class relevant to the synthesis, showcasing a sustainable and efficient protocol.

Homogeneous Catalysts: Homogeneous catalysts, such as Rh-diphosphine complexes, are also used for the enantioselective hydrogenation of Ethyl 2-oxo-4-phenylbutyrate. sigmaaldrich.comchemicalbook.com Future work aims to create catalysts with higher turnover numbers and selectivity, operating under milder conditions.

Green Solvents: The use of ionic liquids as (co-)solvents in the reduction of Ethyl 2-oxo-4-phenylbutyrate has been shown to modulate enzyme activity and improve substrate solubility, potentially increasing reaction yields. sigmaaldrich.comchemicalbook.commdpi.com Novel thermosensitive ionic liquids are being designed to create biphasic systems that simplify product separation and catalyst recycling. mdpi.com

| Catalytic System | Catalyst Example | Key Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis (Whole-Cell) | Candida holmii, Rhodotorula minuta | High enantioselectivity, mild conditions | Interface bioreactor design, screening new strains |

| Biocatalysis (Isolated Enzyme) | Carbonyl Reductase (e.g., KmCR) | High purity, rapid reaction, high optical purity | Enzyme discovery (metagenomics), protein engineering |

| Heterogeneous Catalysis | Pt/Al2O3-cinchona | Catalyst recyclability, process simplification | Improving catalyst stability and activity |

| Homogeneous Catalysis | Rh-diphosphine complexes | High activity and selectivity | Development of catalysts for milder conditions |

| Green Solvents | Thermosensitive Ionic Liquids | Enhanced reaction-separation coupling | Design of novel ILs for biocatalytic processes |

Application of Computational Chemistry and Machine Learning for Rational Catalyst and Process Design

The traditional "trial-and-error" approach to developing catalytic systems is time-consuming and resource-intensive. nih.govarxiv.org The integration of computational chemistry and machine learning (ML) is revolutionizing this process, enabling a more rational and accelerated design of catalysts and optimization of reaction conditions. chiralpedia.comresearchgate.net

Predictive Modeling: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new experiments. arxiv.orgchiralpedia.com

Predicting Enantioselectivity: ML models are being developed to quantitatively predict the stereoselectivity of a reaction based on features of the substrate, catalyst, and solvent. nih.govarxiv.org This allows for the in silico screening of vast libraries of potential catalysts to identify the most promising candidates for achieving high enantiomeric excess in the synthesis of chiral hydroxy esters.

Reaction Optimization: Artificial neural networks (ANNs) can model complex relationships between various reaction parameters (e.g., temperature, pH, substrate concentration) and the final yield or purity. nih.govqu.edu.qa This has been applied to optimize the bioreduction of acetophenone (B1666503), a structurally related ketone, providing a template for optimizing the synthesis of this compound. qu.edu.qa

Mechanistic Insights and Catalyst Discovery:

Understanding Interactions: Computational methods like molecular docking are used to simulate the interaction between a substrate and the active site of an enzyme. nih.gov This helps explain the high enantioselectivity observed with certain biocatalysts, such as (S)-1-phenylethanol dehydrogenase (PEDH), in the reduction of β-keto esters and guides efforts to engineer enzymes with improved properties. nih.gov

Rational Design of Variants: By combining ML predictions with molecular docking, researchers can rationally design new enzyme variants. nih.gov For example, ML can identify key amino acid residues influencing enantioselectivity, which can then be targeted for mutation to create a biocatalyst with dramatically improved performance. nih.gov

Automated Discovery: AI and ML are poised to enable the automated discovery of entirely new catalysts by exploring vast chemical spaces that are inaccessible through purely experimental means. chiralpedia.com This data-driven approach is becoming indispensable in modern asymmetric synthesis. chiralpedia.com

| Computational Method | Specific Application | Goal for this compound Synthesis |

|---|---|---|

| Machine Learning (e.g., Random Forest, ANNs) | Predicting stereochemical outcomes | Screening chiral ligands/biocatalysts for highest enantioselectivity |

| Machine Learning (e.g., ANNs) | Process optimization | Identify optimal temperature, pH, and concentrations for maximum yield |

| Molecular Docking | Simulating enzyme-substrate binding | Understand the structural basis for selectivity in ketoreductases |

| Combined ML and Docking | Rational design of enzyme variants | Engineer a ketoreductase with enhanced activity and stability |

Exploration of Novel Synthetic Pathways and Broader Applications of the Compound and its Chiral Derivatives

While the asymmetric reduction of Ethyl 2-oxo-4-phenylbutanoate is the most direct route, research continues into alternative synthetic strategies and new uses for the resulting α-hydroxy ester, leveraging its versatile chemical structure. nbinno.com

Novel Synthetic Pathways: The development of new synthetic routes often focuses on improving atom economy, reducing the number of steps, and using readily available starting materials.

Sequential Hydrogenation: A highly enantioselective (94-96% ee) synthesis of ethyl 2-hydroxy-4-arylbutyrates has been developed via sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoates. nih.gov This method first reduces the carbonyl group and then the carbon-carbon double bond, a process sensitive to reaction temperature. nih.gov

From Dioxo Esters: A technical synthesis has been developed starting from the Claisen condensation of acetophenone and diethyl oxalate (B1200264) to form ethyl 2,4-dioxo-4-phenylbutyrate. The key step is a chemo- and enantioselective hydrogenation of this precursor, which allows for the large-scale preparation of enantiomerically pure product.

Alternative Precursors: Various synthetic routes to the key precursor, Ethyl 2-oxo-4-phenylbutyrate, have been explored, including a Grignard reaction between β-bromophenylethane and diethyl oxalate, and a pathway starting from phenylacetaldehyde. google.com

Broader Applications: The primary application of (R)-ethyl 2-hydroxy-4-phenylbutanoate is as a crucial chiral building block for synthesizing angiotensin-converting enzyme (ACE) inhibitors like Enalapril and Lisinopril. nbinno.comchemicalbook.comcalis.edu.cnacs.org However, its functional groups—a secondary alcohol, a ketone, and an ester—make it a versatile intermediate for a wider range of molecules.

Synthesis of Heterocycles: The reactive nature of the keto-ester moiety makes it a valuable precursor for creating complex heterocyclic structures. For example, related keto-esters are used in multi-component reactions to build pyridinones and can be used to synthesize quinazolinone derivatives, scaffolds known for a variety of biological activities. nih.gov

Potential Antimicrobial Agents: Research into β-keto esters has revealed their potential as quorum-sensing inhibitors, which disrupt bacterial communication. semanticscholar.org β-keto esters designed based on bacterial autoinducers have shown promising in vitro antimicrobial activity against pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. semanticscholar.org This suggests that this compound and its derivatives could be explored as templates for new antibacterial agents. semanticscholar.org

Q & A

Q. Key Mechanism Insights :

- Base-catalyzed condensation forms the α,β-unsaturated intermediate.

- Microbial reductases selectively reduce the keto group to a hydroxyl group via NADPH-dependent pathways .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are indicative of its structure?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELX software is widely used for refinement, with R-factors < 5% indicating high precision .

- GC-MS : Molecular ion peaks at m/z 206 (for ethyl 2-keto-4-phenylbutanoate) and fragmentation patterns validate the backbone structure .

Advanced: How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound using biocatalytic methods?

Answer:

Key Parameters for ee Optimization :

- Microbial Strain Selection : Rhodotorula minuta IFO 0920 achieves 95% ee, while Candida holmii KPY 12402 reaches 94% ee .

- Reactor Design : Interface bioreactors enhance substrate-enzyme interaction, improving yield (58%) and ee (90%) compared to batch systems .

- Co-Substrate Supplementation : Adding glucose or NADPH regenerators (e.g., isopropanol) stabilizes redox cofactors, sustaining reductase activity.

Q. Table 1: Comparison of Microbial Catalysts

| Strain | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Rhodotorula minuta | 95 | 58 | |

| Candida holmii | 94 | 55 |

Advanced: What strategies resolve data contradictions between computational predictions and experimental spectroscopic results for this compound?

Answer:

Common Contradictions :

- Unexpected Splitting in NMR : Computational models may fail to predict coupling due to dynamic hydrogen bonding. Experimental NOESY or variable-temperature NMR clarifies conformational flexibility .

- Deviation in X-ray vs. DFT Geometry : Adjust computational parameters (e.g., solvent effects in DFT) or refine crystallographic data using SHELXL to account for disorder .

Q. Methodological Approach :

- Cross-validate using multiple techniques (e.g., IR for functional groups, polarimetry for optical activity) .

- Re-examine synthetic intermediates to rule out byproducts (e.g., over-reduction or oxidation artifacts) .

Advanced: How do reaction conditions influence the selectivity between Knoevenagel condensation and catalytic hydrogenation pathways?

Answer:

Critical Factors :

- Catalyst Type :

- Solvent Effects :

Q. Trade-offs :

- Knoevenagel offers faster kinetics but lower stereocontrol.

- Biocatalysis provides high ee but longer reaction times (4–7 days) .

Basic: What are the recommended protocols for purity analysis and quantification of this compound?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min. Purity >99% is achievable .

- Chiral Chromatography : Employ Chiralpak AD-H columns to separate enantiomers, validated by optical rotation measurements .

- Melting Point Analysis : Sharp melting points (e.g., 98–100°C) indicate high crystallinity and purity .

Advanced: How can researchers address challenges in scaling up the microbial reduction of Ethyl 2-keto-4-phenylbutanoate?

Answer:

Scale-up Challenges :

- Oxygen Sensitivity : Anaerobic conditions prevent oxidase interference; use nitrogen-sparged reactors .

- Substrate Inhibition : Feed EOPB incrementally to maintain concentrations below inhibitory thresholds (e.g., <50 mM) .

- Downstream Processing : Methanol extraction followed by silica gel chromatography minimizes product loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.